molecular formula C12H15NO B8357716 7-Dimethylaminotetralone

7-Dimethylaminotetralone

Cat. No. B8357716
M. Wt: 189.25 g/mol
InChI Key: QCXVYKXRHWYLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057329

Procedure details

7-Dimethylaminotetralone was prepared by treating 7-tert-butoxycarbonyl amino-1-tetralone (2.0 g, 7.6 mmol) with sodium hydride (337 mg of a 60% dispersion in oil) and iodomethane (0.48 ml, 7.6 mmol) in DMF (15 ml) at 100° for 3 h. The solvent was removed under reduced pressure to give an oil which was subjected to column chromatography (silica gel, 30% ethyl acetate/hexane) to give the desired product as a buff solid (137 mg) m.p. 107°. MS (ES+) 190 (MH+. 100%).
Name
7-tert-butoxycarbonyl amino-1-tetralone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(C1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH:14](N)[C:15]2=[O:18])=[CH:10][CH:9]=1)=O)(C)(C)C.[H-].[Na+].IC.C(OCC)(=O)C.CCCCCC.[CH3:36][N:37]([CH:39]=O)[CH3:38]>>[CH3:38][N:37]([CH3:36])[C:39]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[O:18])=[CH:10][CH:9]=1 |f:1.2,4.5|

Inputs

Step One
Name
7-tert-butoxycarbonyl amino-1-tetralone
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C1=CC=C2CCC(C(C2=C1)=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.48 mL
Type
reactant
Smiles
IC
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C2CCCC(C2=C1)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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